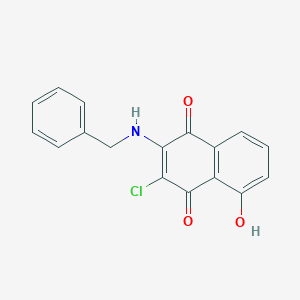![molecular formula C32H24N2O5 B11048616 1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis- , is a chemical compound with the formula C₈H₁₄O₃ . Its molecular weight is approximately 158.2 g/mol . This compound features two anthracene moieties connected by an ethylene bridge, with oxygen atoms at the bridge positions.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the reaction of 1,1’-dichloroethene with 1,8-dihydroxyanthracene-9,10-dione . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent (such as dichloromethane or tetrahydrofuran) and a base (such as sodium hydroxide). The product can be isolated through extraction and purification.
Industrial Production: While not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.
Análisis De Reacciones Químicas
1,1’-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione can undergo various reactions:
Oxidation: It may be oxidized to form quinone derivatives.
Reduction: Reduction can yield dihydroxy compounds.
Substitution: The compound can participate in substitution reactions, replacing functional groups.
Common Reagents: Reagents like potassium permanganate (for oxidation) and sodium borohydride (for reduction) are often employed.
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for functional materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or sensors.
Mecanismo De Acción
The exact mechanism remains an area of ongoing research. It likely interacts with cellular targets, affecting pathways related to oxidative stress, inflammation, or other biological processes.
Comparación Con Compuestos Similares
1,1’-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione stands out due to its bridged anthracene structure. Similar compounds include butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis- (C₁₂H₂₆O₃) and 1,1’-[Oxybis(2,1-ethanediyloxy-2,1-phenylene)]diethanone .
Propiedades
Fórmula molecular |
C32H24N2O5 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-[2-[2-[(9,10-dioxoanthracen-1-yl)amino]ethoxy]ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H24N2O5/c35-29-19-7-1-3-9-21(19)31(37)27-23(29)11-5-13-25(27)33-15-17-39-18-16-34-26-14-6-12-24-28(26)32(38)22-10-4-2-8-20(22)30(24)36/h1-14,33-34H,15-18H2 |
Clave InChI |
NQWJPAIKOMDFPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCNC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)

![2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)
![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11048591.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)

![Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11048646.png)